Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester
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Overview
Description
Diethyl isobutyrylphosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to two ethyl groups and an isobutyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl isobutyrylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. This method is efficient and widely used for the synthesis of phosphonates .
Industrial Production Methods
Industrial production of diethyl isobutyrylphosphonate often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl isobutyrylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The ethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols react under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl isobutyrylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl isobutyrylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is resistant to hydrolysis, which enhances its stability and effectiveness as an inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl benzylphosphonate
- Diethyl thiophosphate
- Diethyl dithiophosphate
Uniqueness
Diethyl isobutyrylphosphonate is unique due to its specific isobutyryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial. Compared to other phosphonates, it offers a balance of reactivity and stability, making it versatile for various applications .
Properties
CAS No. |
1523-69-9 |
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Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropan-1-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
BVJNLROKHOYRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C(C)C)OCC |
Origin of Product |
United States |
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